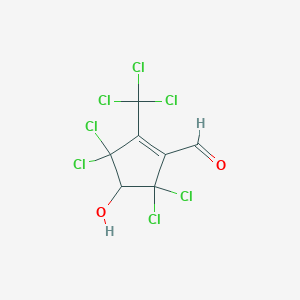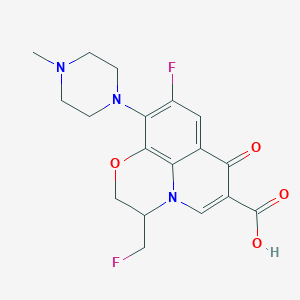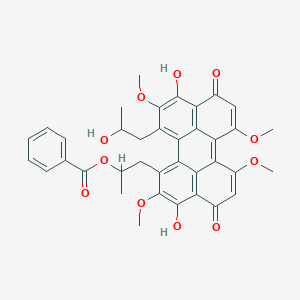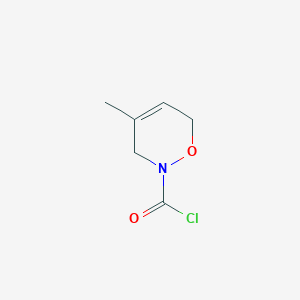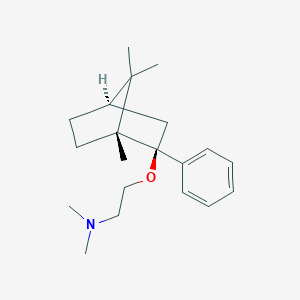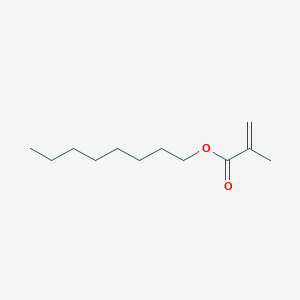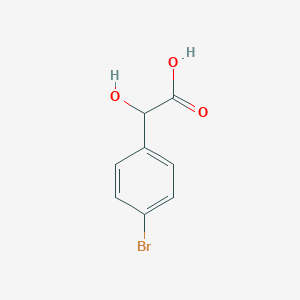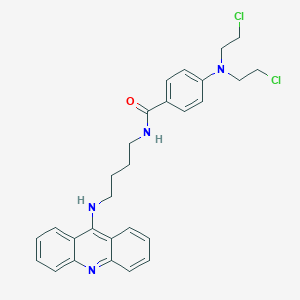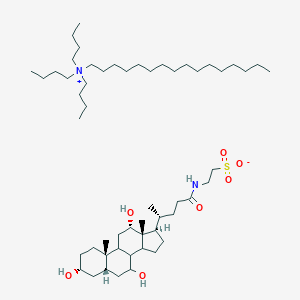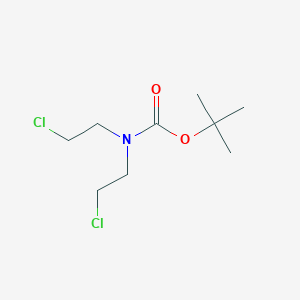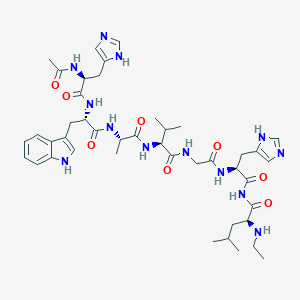
N-Acetyl-gastrin releasing peptide (20-26) ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-gastrin releasing peptide (20-26) ethyl ester, also known as GRP (20-26) ethyl ester, is a synthetic peptide that has been extensively studied for its potential applications in scientific research. This peptide is a derivative of gastrin-releasing peptide (GRP), which is a neuropeptide that is involved in the regulation of various physiological processes such as the release of gastrin and insulin. The ethyl ester modification of GRP (20-26) is intended to increase the stability and bioavailability of the peptide, making it a valuable tool for research.
作用机制
The mechanism of action of N-Acetyl-gastrin releasing peptide (20-26) ethyl ester (20-26) ethyl ester is mediated by its binding to the N-Acetyl-gastrin releasing peptide (20-26) ethyl ester receptor, which is a G protein-coupled receptor that is expressed in various tissues such as the brain, gastrointestinal tract, and pancreas. Upon binding to the receptor, N-Acetyl-gastrin releasing peptide (20-26) ethyl ester (20-26) ethyl ester activates a signaling cascade that leads to the release of various neurotransmitters and hormones such as gastrin, insulin, and somatostatin.
生化和生理效应
The biochemical and physiological effects of N-Acetyl-gastrin releasing peptide (20-26) ethyl ester (20-26) ethyl ester are diverse and depend on the tissue and cell type in which the peptide acts. In the brain, N-Acetyl-gastrin releasing peptide (20-26) ethyl ester (20-26) ethyl ester has been shown to regulate feeding behavior, anxiety, and stress response. In the gastrointestinal tract, N-Acetyl-gastrin releasing peptide (20-26) ethyl ester (20-26) ethyl ester stimulates the release of gastrin, which is involved in the regulation of gastric acid secretion and motility. In the pancreas, N-Acetyl-gastrin releasing peptide (20-26) ethyl ester (20-26) ethyl ester stimulates the release of insulin, which is involved in the regulation of glucose metabolism.
实验室实验的优点和局限性
One of the main advantages of using N-Acetyl-gastrin releasing peptide (20-26) ethyl ester (20-26) ethyl ester in lab experiments is its stability and bioavailability, which allows for accurate and reproducible results. Additionally, the peptide is easy to synthesize and purify, making it a cost-effective tool for research. However, one of the limitations of using N-Acetyl-gastrin releasing peptide (20-26) ethyl ester (20-26) ethyl ester is its potential for non-specific binding to other receptors, which can lead to false-positive results.
未来方向
There are several future directions for the use of N-Acetyl-gastrin releasing peptide (20-26) ethyl ester (20-26) ethyl ester in scientific research. One potential direction is the development of novel drugs that target the N-Acetyl-gastrin releasing peptide (20-26) ethyl ester receptor for the treatment of various diseases such as cancer and obesity. Another direction is the investigation of the role of N-Acetyl-gastrin releasing peptide (20-26) ethyl ester and its receptors in the regulation of other physiological processes such as pain perception and immune response. Finally, the development of more stable and selective N-Acetyl-gastrin releasing peptide (20-26) ethyl ester (20-26) ethyl ester analogs could lead to the discovery of new therapeutic targets and the development of more effective drugs.
合成方法
The synthesis of N-Acetyl-gastrin releasing peptide (20-26) ethyl ester (20-26) ethyl ester involves the solid-phase peptide synthesis (SPPS) technique, which is a widely used method for the chemical synthesis of peptides. The SPPS method involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The ethyl ester modification is introduced during the synthesis process by using an appropriate esterification reagent. The final product is purified by high-performance liquid chromatography (HPLC) to obtain a highly pure and homogeneous peptide.
科学研究应用
N-Acetyl-gastrin releasing peptide (20-26) ethyl ester (20-26) ethyl ester has been used extensively in scientific research for its potential applications in various fields such as neuroscience, cancer research, and drug development. In neuroscience, N-Acetyl-gastrin releasing peptide (20-26) ethyl ester (20-26) ethyl ester has been used as a tool to study the role of N-Acetyl-gastrin releasing peptide (20-26) ethyl ester and its receptors in the regulation of feeding behavior, anxiety, and stress response. In cancer research, N-Acetyl-gastrin releasing peptide (20-26) ethyl ester (20-26) ethyl ester has been investigated as a potential therapeutic agent for the treatment of various cancers such as prostate cancer, breast cancer, and small cell lung cancer. In drug development, N-Acetyl-gastrin releasing peptide (20-26) ethyl ester (20-26) ethyl ester has been used to develop novel drugs that target the N-Acetyl-gastrin releasing peptide (20-26) ethyl ester receptor.
属性
CAS 编号 |
122001-05-2 |
|---|---|
产品名称 |
N-Acetyl-gastrin releasing peptide (20-26) ethyl ester |
分子式 |
C43H61N13O8 |
分子量 |
888 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]-2-(ethylamino)-4-methylpentanamide |
InChI |
InChI=1S/C43H61N13O8/c1-8-46-32(13-23(2)3)39(60)56-42(63)35(16-29-19-45-22-50-29)53-36(58)20-48-43(64)37(24(4)5)55-38(59)25(6)51-40(61)33(14-27-17-47-31-12-10-9-11-30(27)31)54-41(62)34(52-26(7)57)15-28-18-44-21-49-28/h9-12,17-19,21-25,32-35,37,46-47H,8,13-16,20H2,1-7H3,(H,44,49)(H,45,50)(H,48,64)(H,51,61)(H,52,57)(H,53,58)(H,54,62)(H,55,59)(H,56,60,63)/t25-,32-,33-,34-,35-,37-/m0/s1 |
InChI 键 |
XBNURIXAUURNDW-QQOSZXOGSA-N |
手性 SMILES |
CCN[C@@H](CC(C)C)C(=O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)C |
SMILES |
CCNC(CC(C)C)C(=O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C |
规范 SMILES |
CCNC(CC(C)C)C(=O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C |
其他 CAS 编号 |
122001-05-2 |
同义词 |
N-acetyl-gastrin releasing peptide (20-26) ethyl ester N-acetyl-GRP-20-26-OCH2CH3 N-GRP-EE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



